dTAGV-1 TFA

Ewing sarcoma oncoprotein degradation PROTAC selectivity

dTAGV-1 TFA (CAS 2624313-15-9) is a heterobifunctional proteolysis‑targeting chimera (PROTAC) that selectively degrades proteins bearing the FKBP12F36V degron tag by recruiting the von Hippel‑Lindau (VHL) E3 ubiquitin ligase complex. It consists of an AP1867‑derived ligand specific for the FKBP12F36V mutant, a flexible linker, and a VHL‑binding moiety that together enable rapid, in vivo‑compatible target depletion.

Molecular Formula C70H91F3N6O16S
Molecular Weight 1361.6 g/mol
Cat. No. B10854770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamedTAGV-1 TFA
Molecular FormulaC70H91F3N6O16S
Molecular Weight1361.6 g/mol
Structural Identifiers
SMILESCCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCC(=O)NC(C(=O)N5CC(CC5C(=O)NC(C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C.C(=O)(C(F)(F)F)O
InChIInChI=1S/C68H90N6O14S.C2HF3O2/c1-12-49(47-36-57(84-9)61(86-11)58(37-47)85-10)65(79)73-34-20-18-22-51(73)67(81)88-54(31-25-44-26-32-55(82-7)56(35-44)83-8)50-21-16-17-23-53(50)87-40-60(77)69-33-19-14-13-15-24-59(76)72-63(68(4,5)6)66(80)74-39-48(75)38-52(74)64(78)71-42(2)45-27-29-46(30-28-45)62-43(3)70-41-89-62;3-2(4,5)1(6)7/h16-17,21,23,26-30,32,35-37,41-42,48-49,51-52,54,63,75H,12-15,18-20,22,24-25,31,33-34,38-40H2,1-11H3,(H,69,77)(H,71,78)(H,72,76);(H,6,7)/t42-,48+,49-,51-,52-,54+,63+;/m0./s1
InChIKeyKSEWNBIDXKMTNT-LNVAYBNASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

dTAGV-1 TFA: A VHL‑Recruiting PROTAC Degrader for FKBP12F36V‑Tagged Proteins


dTAGV-1 TFA (CAS 2624313-15-9) is a heterobifunctional proteolysis‑targeting chimera (PROTAC) that selectively degrades proteins bearing the FKBP12F36V degron tag by recruiting the von Hippel‑Lindau (VHL) E3 ubiquitin ligase complex [1]. It consists of an AP1867‑derived ligand specific for the FKBP12F36V mutant, a flexible linker, and a VHL‑binding moiety that together enable rapid, in vivo‑compatible target depletion . As a second‑generation dTAG molecule, dTAGV‑1 TFA overcomes the inability of first‑generation CRBN‑recruiting dTAGs to degrade certain oncogenic fusion proteins, thereby expanding the utility of the dTAG platform for preclinical target validation and functional genomics .

Why FKBP12F36V PROTACs Are Not Interchangeable: The Case for dTAGV-1 TFA


Although several dTAG molecules (e.g., dTAG‑13, dTAG‑47) degrade FKBP12F36V‑tagged proteins, their divergent E3 ligase recruitment (CRBN vs. VHL) dictates target scope, pharmacokinetics, and in vivo efficacy [1]. CRBN‑recruiting dTAGs fail to degrade certain oncoproteins such as EWS/FLI, whereas dTAGV‑1 TFA engages VHL to robustly eliminate these recalcitrant targets [2]. Moreover, dTAGV‑1 TFA exhibits superior systemic exposure and prolonged degradation in vivo compared to dTAG‑13, directly impacting experimental design and interpretability . Substituting dTAGV‑1 TFA with a CRBN‑based dTAG therefore risks incomplete target ablation, confounding off‑target effects, and irreproducible in vivo data.

Quantitative Evidence for dTAGV-1 TFA Differentiation from CRBN‑Recruiting dTAGs


dTAGV-1 TFA Degrades EWS/FLI While dTAG‑13 and dTAG‑47 Do Not

In Ewing sarcoma cells expressing FKBP12F36V‑EWS/FLI, dTAGV‑1 TFA induces concentration‑dependent degradation of the fusion oncoprotein, whereas CRBN‑recruiting dTAG‑13 and dTAG‑47 show no measurable degradation of the same target [1]. This qualitative difference in target engagement is a direct consequence of the distinct E3 ligase recruitment strategy.

Ewing sarcoma oncoprotein degradation PROTAC selectivity

Superior In Vivo Half‑Life and Systemic Exposure of dTAGV‑1 TFA vs. dTAG‑13

Following intraperitoneal administration in mice (10 mg/kg), dTAGV‑1 TFA exhibits a 1.8‑fold longer terminal half‑life (T₁/₂ = 4.43 h) and 3‑fold greater systemic exposure (AUCinf = 18,517 h·ng/mL) compared to dTAG‑13 (T₁/₂ = 2.41 h; AUCinf = 6,140 h·ng/mL) [1]. These PK improvements translate into prolonged target degradation in vivo.

pharmacokinetics in vivo target validation drug discovery

Proteome‑Wide Selectivity: Exclusively FKBP12F36V‑Tagged Protein Degradation

Multiplexed quantitative proteomics (TMT labeling) in cells expressing LACZ‑FKBP12F36V reveals that 500 nM dTAGV‑1 TFA treatment for 4 h degrades only the tagged β‑galactosidase protein, with no other significant changes in the proteome [1]. In contrast, CRBN‑recruiting dTAGs can induce bystander degradation of endogenous CRBN neosubstrates such as IKZF1/3.

proteomics off‑target profiling chemical biology

Target‑Specific Degradation Kinetics and DC₅₀ Values for dTAGV‑1 TFA

dTAGV‑1 TFA achieves >75% maximal degradation (Dmax) across diverse FKBP12F36V‑tagged targets, with half‑maximal degradation concentrations (DC₅₀) ranging from 5 nM (FKBP12F36V‑Nluc) to 250 nM (FKBP12F36V‑EWS/FLI) . While dTAG‑13 and dTAG‑47 achieve comparable degradation of permissive targets, they fail entirely on recalcitrant fusions such as EWS/FLI (see Evidence Item 1).

degradation kinetics PROTAC potency target engagement

Combination Degrader Compatibility Without Substrate Competition

Co‑treatment of dTAGV‑1 TFA (125–2000 nM) with the CRBN‑recruiting CDK9 degrader THAL‑SNS‑032 results in simultaneous, efficient degradation of both LACZ‑FKBP12F36V and CDK9 [1]. This orthogonal E3 ligase recruitment avoids the substrate competition observed when two CRBN‑based degraders are used concurrently.

combination therapy PROTAC co‑treatment multiplexed degradation

High DMSO Solubility Facilitates In Vitro and In Vivo Formulation

dTAGV‑1 TFA exhibits DMSO solubility of ≥100 mg/mL (73.44 mM) , which is comparable to the solubility of dTAG‑13 . This high solubility simplifies stock preparation and ensures consistent dosing across a broad concentration range, supporting both high‑throughput cellular assays and in vivo pharmacokinetic studies.

solubility formulation assay development

Recommended Research Applications for dTAGV-1 TFA Based on Quantitative Evidence


Degradation of Recalcitrant Oncoproteins (e.g., EWS/FLI) in Cancer Research

Utilize dTAGV‑1 TFA to achieve complete, dose‑dependent ablation of FKBP12F36V‑EWS/FLI in Ewing sarcoma models [1]. This application is uniquely enabled by the VHL‑recruiting mechanism, as CRBN‑based dTAGs fail to degrade this fusion protein. Procurement of dTAGV‑1 TFA is essential for any study aiming to functionally validate EWS/FLI dependency.

Sustained In Vivo Target Degradation in Murine Pharmacodynamic Studies

Employ dTAGV‑1 TFA for in vivo target validation requiring prolonged protein depletion. With a terminal half‑life of 4.43 h and 3‑fold greater systemic exposure than dTAG‑13 , dTAGV‑1 TFA maintains degradation for at least 28 h post‑final dose, reducing the need for frequent injections and minimizing animal stress.

Multiplexed Degradation Experiments with Orthogonal PROTACs

Co‑administer dTAGV‑1 TFA (VHL‑recruiting) with CRBN‑recruiting degraders (e.g., THAL‑SNS‑032) to simultaneously eliminate two distinct protein targets without substrate competition [1]. This orthogonal approach is ideal for dissecting functional redundancy or assessing synthetic lethal interactions.

High‑Confidence Target Validation with Minimal Off‑Target Degradation

Leverage dTAGV‑1 TFA in proteome‑wide selectivity studies where CRBN‑based degraders may introduce confounding off‑target effects (e.g., IKZF1/3 degradation). Quantitative proteomics confirms that dTAGV‑1 TFA degrades only the FKBP12F36V‑tagged protein at 500 nM , ensuring that phenotypic changes are directly attributable to the intended target.

Technical Documentation Hub

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